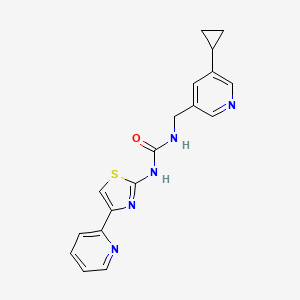![molecular formula C13H9ClN2O2S B2650488 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 905681-70-1](/img/structure/B2650488.png)
N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential biological activities . It belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Specific synthesis methods for this compound have been described in several studies .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” have been described in the literature . These reactions typically involve the coupling of substituted 2-amino benzothiazoles with other reagents under specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed using various techniques. For example, its molecular weight and elemental composition have been determined using mass spectrometry .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis of thiazole-based heterocyclic amides, including compounds structurally related to the queried molecule, has been explored. For instance, a study reported the synthesis, molecular characterization (via IR, NMR, XRD), and electronic characterization (via DFT) of a thiazole-based heterocyclic amide. This compound exhibited antimicrobial activity against a range of microorganisms, suggesting its potential for pharmacological applications (Cakmak et al., 2022).
Biological Activity and Applications
- The evaluation of novel compounds for their biological activity is a significant area of application. For example, novel benzodifuranyl derivatives have been synthesized and assessed for anti-inflammatory and analgesic properties. Some of these compounds demonstrated high COX-2 inhibition, analgesic activity, and anti-inflammatory effects, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Chemical Transformations and Reactivity
- Research into the chemical reactivity and transformations of related compounds has yielded insights into their potential applications in synthetic chemistry. For instance, studies on the synthesis and reactivity of benzothiazole derivatives have led to the development of new methods for creating structurally diverse molecules with potential applications in material science and drug development (Aleksandrov et al., 2017).
Mechanism of Action
While the exact mechanism of action of “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide” is not fully understood, benzothiazole derivatives have been found to exhibit anti-tubercular activity. This activity is thought to be related to their ability to inhibit certain enzymes in Mycobacterium tuberculosis .
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-5-8(14)6-10-11(7)15-13(19-10)16-12(17)9-3-2-4-18-9/h2-6H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFSMBPFVKJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)
![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)


![1,3-dimethyl-5-((2,3,4-trifluorophenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2650423.png)


![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)
